N-(4-fluorophenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a methoxy-pyrrolidinylsulfonylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(4-fluorophenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fluorophenyl-containing molecules. Examples are:
- 3-(4-fluorophenyl)-1H-pyrazole
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide .
Uniqueness
What sets N-(4-fluorophenyl)-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C21H21FN4O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H21FN4O4S/c1-30-19-9-4-14(12-20(19)31(28,29)26-10-2-3-11-26)17-13-18(25-24-17)21(27)23-16-7-5-15(22)6-8-16/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
LCGGRFHNLNNTEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)F)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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